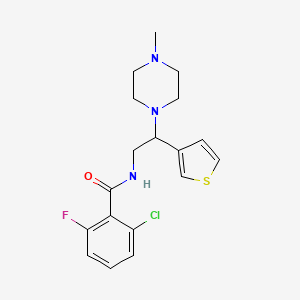
2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as CFMTI, is a novel small molecule that has gained attention due to its potential therapeutic applications. CFMTI belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of compounds related to "2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide" and their antimicrobial activities. For example, compounds synthesized with similar structural motifs have shown promising antimicrobial activity against various microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of fluorine and chlorine atoms on specific positions of the thiourea moiety has been correlated with significant anti-pathogenic activity, highlighting the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, compounds exhibiting tuberculostatic activity have been synthesized using similar compounds as substrates, demonstrating the potential for these chemicals in tuberculosis treatment research (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Anticancer and Antitumor Activities
Research has also been conducted on the anticancer and antitumor activities of compounds structurally related to "this compound." Studies have shown that certain derivatives possess good antibacterial and antifungal activities, and are less toxic in nature, which makes them potential candidates for anticancer studies. These studies involve optical spectroscopic, anticancer, and docking studies to explore the binding characteristics and pharmacokinetic mechanisms of these novel compounds (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).
Synthesis Techniques and Characterization
The synthesis of related compounds often involves innovative techniques such as microwave-assisted synthesis, highlighting the role of advanced synthesis methods in the development of new pharmaceuticals. For instance, rapid and efficient synthesis techniques have been developed for a series of related compounds, demonstrating the utility of microwave heating in the preparation of these chemicals (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Neurological Applications
There's research indicating the exploration of serotonin 1A receptors in Alzheimer's disease using compounds with structural similarities. These studies involve using selective molecular imaging probes in conjunction with positron emission tomography (PET) to quantify receptor densities in the living brains of patients, offering insights into the neurological applications of these compounds (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3OS/c1-22-6-8-23(9-7-22)16(13-5-10-25-12-13)11-21-18(24)17-14(19)3-2-4-15(17)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLUUXTVYDBHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



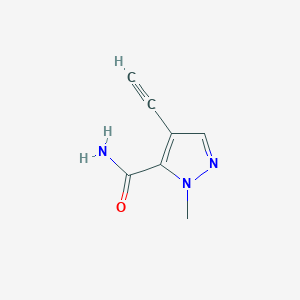
![1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880906.png)
![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)
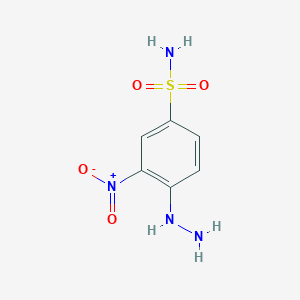
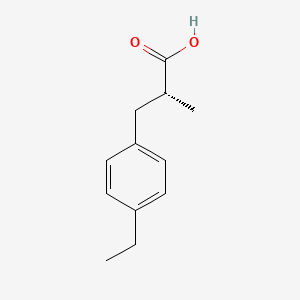
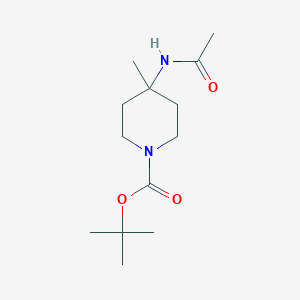



![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)
![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)
